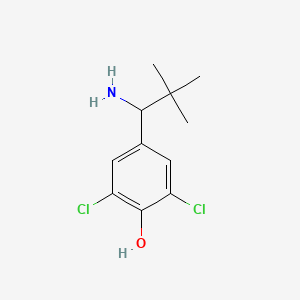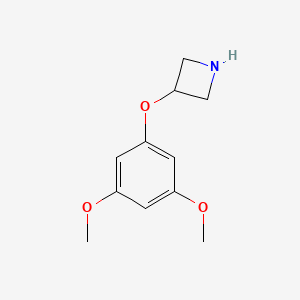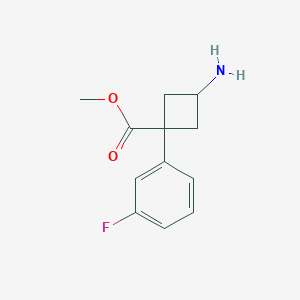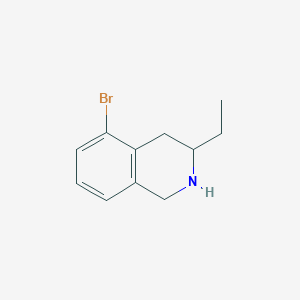
2-(5-Bromopyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propanoic acid group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halopyridine (such as 5-bromopyridine) is coupled with a boronic acid derivative under the catalysis of palladium. The reaction typically requires mild conditions and is tolerant of various functional groups .
Another method involves the halogen-metal exchange followed by borylation. This approach uses halogenated pyridines and organometallic reagents (such as lithium or magnesium) to introduce the boronic acid group, which can then be further functionalized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organometallic Reagents: Such as lithium or magnesium for halogen-metal exchange.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler derivative with a bromine atom at the 5-position of the pyridine ring.
2-(6-Bromopyridin-2-yl)propanoic acid: A similar compound with the bromine atom at the 6-position.
Pyridinylboronic Acids: Compounds with boronic acid groups attached to the pyridine ring.
Uniqueness
2-(5-Bromopyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12) |
InChI Key |
IZRYMUBDPMIVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile](/img/structure/B13287502.png)

amine](/img/structure/B13287511.png)

![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B13287515.png)
![n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)
![N'-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide](/img/structure/B13287533.png)
![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)



![3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)

